molecular formula C18H27NO3 B4233270 ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B4233270
M. Wt: 305.4 g/mol
InChI Key: JUBKNNVIBXURKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. It is also known as phenoxyethyl piperidinecarboxylate or PEP. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been found to have a high affinity for the mu-opioid receptor, which is involved in pain regulation. It also has an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been found to have anti-convulsant effects and can reduce seizure activity in animal models. Additionally, it has been found to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential applications in the field of medicine and pharmaceuticals. It has been found to have several beneficial effects and has potential applications in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses and can cause adverse effects such as respiratory depression and sedation.

Future Directions

There are several future directions for research on ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and adverse effects.

Scientific Research Applications

Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-ethyl-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-3-19-13-10-18(11-14-19,17(20)21-4-2)12-15-22-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBKNNVIBXURKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(CCOC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 3
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 5
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.